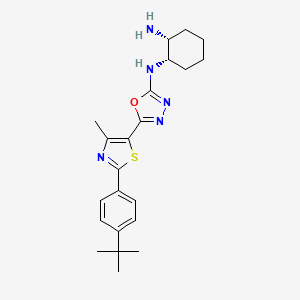

Antifungal agent 28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H29N5OS |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

cis-(1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine |

InChI |

InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1 |

InChI Key |

QQJTWYXHXZQIOH-SJORKVTESA-N |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal Agent 28: A Technical Overview of its Mechanism of Action Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 28, also identified in scientific literature as compound 18, is a novel oxadiazolylthiazole derivative demonstrating significant promise as a potent and selective antifungal agent.[1] This technical guide synthesizes the current understanding of its mechanism of action against Candida albicans, the most prevalent fungal pathogen in humans. The available data indicates that this compound exhibits broad-spectrum activity, including against fluconazole-resistant strains, and is notably effective in disrupting mature C. albicans biofilms.[1] While the precise molecular targets and signaling pathways are the subject of ongoing investigation, this document collates the available quantitative data, outlines likely experimental methodologies employed in its characterization, and proposes potential mechanisms of action based on its chemical class and observed antifungal effects.

Introduction

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, poses a significant global health threat. The current antifungal armamentarium is limited, and the development of novel agents with unique mechanisms of action is a critical priority. This compound (compound 18) has emerged from structure-activity relationship (SAR) studies of oxadiazolylthiazole antibiotics as a promising lead compound.[1] Its key structural feature is the replacement of an ethylenediamine moiety with a cis-diaminocyclohexyl group, which significantly enhances its antifungal potency.[1] This agent has demonstrated a high degree of selectivity for fungal cells over mammalian cells, suggesting a favorable safety profile.[1]

Quantitative Data

The antifungal efficacy of agent 28 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of clinically important fungi.

Table 1: Summary of In Vitro Antifungal Activity of this compound (Compound 18)

| Fungal Group | MIC Range (μg/mL) | Reference |

| Candida species | 0.125 - 2.0 | [1] |

| Cryptococcus species | 0.125 - 2.0 | [1] |

| Aspergillus fumigatus | 0.125 - 2.0 | [1] |

Note: The specific MIC values for individual Candida albicans strains (including fluconazole-resistant isolates) are detailed in the primary research article, which was not publicly accessible for this review.

Core Mechanism of Action

The primary mechanism of action of this compound against Candida albicans is not yet fully elucidated in publicly available literature. However, based on its chemical structure and the known mechanisms of related compounds, several hypotheses can be proposed.

Biofilm Disruption

A key reported activity of this compound is its ability to disrupt mature Candida albicans biofilms, a critical virulence factor contributing to drug resistance and persistent infections.[1] The agent has been shown to outperform fluconazole in this regard.[1] The disruption of biofilms likely involves interference with the extracellular matrix and/or the viability of the embedded fungal cells.

Potential Molecular Targets

While the specific molecular target of this compound has not been definitively identified in the reviewed literature, the mechanisms of other oxadiazole-containing compounds and related antifungal agents suggest potential targets:

-

Ergosterol Biosynthesis: Some antifungal compounds with similar heterocyclic structures are known to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. While one study suggested that a related compound, 18b, may alter ergosterol biosynthesis, this has not been confirmed for this compound.

-

Thioredoxin Reductase: Other 1,3,4-oxadiazole derivatives have been investigated as inhibitors of thioredoxin reductase, an enzyme essential for redox homeostasis in fungi. Inhibition of this enzyme would lead to an accumulation of reactive oxygen species and subsequent cellular damage.

Further research is required to definitively identify the molecular target(s) of this compound in Candida albicans.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the primary scientific literature. Below are generalized methodologies typically employed in such studies.

Antifungal Susceptibility Testing

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).

-

Each well is inoculated with a standardized suspension of Candida albicans cells.

-

Plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to a drug-free control.

-

Biofilm Disruption Assay

-

Method: Crystal violet (CV) staining or XTT reduction assay to quantify biofilm biomass and metabolic activity, respectively.

-

Procedure (CV Assay):

-

Candida albicans biofilms are grown in 96-well plates for 24-48 hours to allow for mature biofilm formation.

-

The planktonic cells are removed, and the biofilms are washed with phosphate-buffered saline (PBS).

-

Various concentrations of this compound are added to the wells containing the mature biofilms and incubated for a further 24 hours.

-

The wells are washed again, and the remaining biofilm is stained with crystal violet.

-

The bound dye is solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured to quantify the biofilm biomass.

-

Signaling Pathways and Visualizations

The specific signaling pathways in Candida albicans that are affected by this compound remain to be identified. Based on the potential mechanisms of action, several pathways could be implicated. The following diagrams illustrate a hypothetical workflow for identifying the mechanism of action and a potential signaling pathway that could be affected.

Caption: Hypothetical workflow for elucidating the mechanism of action.

Caption: Potential impact on the ergosterol biosynthesis pathway.

Conclusion

This compound (compound 18) represents a promising new scaffold for the development of antifungal therapeutics. Its potent activity against Candida albicans, including biofilm-associated forms and drug-resistant strains, highlights its clinical potential. While the precise mechanism of action is not yet fully understood, preliminary evidence suggests that it may act via disruption of the fungal cell membrane or key metabolic pathways. Further research, including the public dissemination of detailed findings from primary studies, is crucial to fully characterize its molecular interactions and to guide its future development as a therapeutic agent.

References

Synthesis and Characterization of Novel Oxadiazolylthiazole Antifungals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, the fusion of oxadiazole and thiazole rings has garnered considerable attention due to the broad-spectrum antimicrobial activity exhibited by derivatives of these individual moieties. This technical guide provides a comprehensive overview of the synthesis, characterization, and antifungal evaluation of a novel class of oxadiazolylthiazole compounds. Detailed experimental protocols, quantitative data summaries, and visualizations of potential molecular pathways are presented to facilitate further research and development in this area.

Synthesis of Oxadiazolylthiazole Derivatives

The synthesis of the target oxadiazolylthiazole compounds is accomplished through a multi-step reaction sequence, commencing with the preparation of a key intermediate, 2-(2-arylthiazol-4-yl)acetohydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring and subsequent derivatization.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-arylthiazol-4-yl)acetate

A mixture of an appropriate aryl thioamide (1 mmol) and ethyl 4-chloro-3-oxobutanoate (1.2 mmol) is refluxed in absolute ethanol (20 mL) for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 2-(2-arylthiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-arylthiazol-4-yl)acetohydrazide (Intermediate A) [1]

To a solution of ethyl 2-(2-arylthiazol-4-yl)acetate (1 mmol) in absolute ethanol (15 mL), hydrazine hydrate (2 mmol) is added. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(2-arylthiazol-4-yl)acetohydrazide as a solid.

Step 3: Synthesis of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Intermediate B) [1]

A mixture of 2-(2-arylthiazol-4-yl)acetohydrazide (1 mmol), potassium hydroxide (1.2 mmol), and carbon disulfide (1.5 mmol) in aqueous ethanol is refluxed until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled, poured into ice-cold water, and acidified with dilute hydrochloric acid. The precipitate formed is filtered, washed with water, and recrystallized from ethanol to give 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Step 4: Synthesis of Final 2-(5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-arylethanone Derivatives [1]

To a solution of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (1 mmol) and anhydrous potassium carbonate (1.2 mmol) in acetone (20 mL), an appropriate α-halo ketone (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 8-10 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final title compounds.

Characterization of Synthesized Compounds

The structures of the synthesized intermediates and final products are elucidated using various spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Compound - 2-(5-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-bromophenyl)ethanone

| Technique | Data |

| FT-IR (KBr, cm⁻¹) | 3120 (Ar-H), 2930 (C-H), 1690 (C=O), 1590 (C=N), 785 (C-Cl), 688 (C-Br)[1] |

| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 7.8 (d, J = 8.1 Hz, 2H, Ar-H), 7.6 (d, J = 8.1 Hz, 2H, Ar-H), 7.5 (d, J = 8.3 Hz, 2H, Ar-H), 7.4 (d, J = 8.3 Hz, 2H, Ar-H), 7.2 (s, 1H, thiazolyl-H), 4.8 (s, 2H, S-CH₂), 4.4 (s, 2H, CH₂)[1] |

| ¹³C NMR (CDCl₃, 75 MHz), δ (ppm) | 183.1 (C=O), 170.2, 170.0, 166.4, 150.1, 135.5, 134.2, 131.5 (2C), 131.0 (2C), 128.5 (2C), 128.3 (2C), 128.0, 109.4, 35.0 (S-CH₂), 32.0 (CH₂)[1] |

| MS (EI, 70 eV), m/z (%) | 507 (M⁺), 509 (M⁺+2), 511 (M⁺+4) |

Antifungal Activity

The in vitro antifungal activity of the synthesized oxadiazolylthiazole derivatives was evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Oxadiazole Derivatives

| Compound | Candida albicans | Paracoccidioides spp. |

| LMM5 | 32[2] | 1-32[3] |

| LMM11 | 32[2] | 8-16[3] |

| Fluconazole | - | - |

Note: Data for LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are presented as representative examples of potent 1,3,4-oxadiazole antifungals.[2]

Potential Mechanisms of Action and Signaling Pathways

Several molecular targets have been proposed for oxadiazole-based antifungal agents. The following diagrams illustrate the potential inhibitory effects of these compounds on key fungal cellular pathways.

Inhibition of Thioredoxin Reductase

Some oxadiazole derivatives have been identified as potential inhibitors of thioredoxin reductase (Trr1), a crucial enzyme in the fungal antioxidant defense system.[2] Inhibition of Trr1 leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent cell damage.

Caption: Inhibition of the Thioredoxin Reductase Pathway.

Inhibition of Ergosterol Biosynthesis

The fungal cell membrane component, ergosterol, is a well-established target for antifungal drugs. Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14α-demethylase. Some oxadiazole derivatives may also interfere with this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway.

Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has also been identified as a potential target for some oxadiazole-containing antifungals. Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase (Complex II).

Conclusion

This technical guide outlines a robust synthetic pathway for novel oxadiazolylthiazole derivatives and provides a framework for their characterization and antifungal evaluation. The presented data highlights the potential of this chemical class as a source of new antifungal agents. The elucidation of their potential mechanisms of action, through the inhibition of key fungal enzymes, offers multiple avenues for further investigation and optimization. The detailed protocols and structured data are intended to serve as a valuable resource for researchers dedicated to addressing the critical need for new and effective antifungal therapies.

References

- 1. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 2. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 3. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Novel Antifungal Triazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with improved efficacy and broader spectrum of activity is a critical area of research. This technical guide focuses on the structure-activity relationship (SAR) of a series of novel triazole derivatives, designated herein as "Antifungal agent 28 derivatives," which have shown promising activity against various fungal strains. This document provides a comprehensive analysis of their biological data, detailed experimental protocols, and a visual representation of the underlying mechanistic pathways.

Quantitative Structure-Activity Relationship (SAR) Analysis

The antifungal activity of the synthesized triazole derivatives was evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each derivative. The results are summarized in the tables below.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives against Candida albicans

| Compound | R1 Substituent | R2 Substituent | C. albicans (ATCC 90028) MIC (µg/mL) |

| 28a | H | 2,4-difluorophenyl | 16 |

| 28b | 4-Cl | 2,4-difluorophenyl | 4 |

| 28c | 4-F | 2,4-difluorophenyl | 8 |

| 28d | 4-CH3 | 2,4-difluorophenyl | 16 |

| 28e | H | 2-fluorophenyl | 32 |

| 28f | 4-Cl | 2-fluorophenyl | 8 |

| Fluconazole | - | - | 8 |

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives against Aspergillus fumigatus

| Compound | R1 Substituent | R2 Substituent | A. fumigatus (ATCC 204305) MIC (µg/mL) |

| 28a | H | 2,4-difluorophenyl | >64 |

| 28b | 4-Cl | 2,4-difluorophenyl | 16 |

| 28c | 4-F | 2,4-difluorophenyl | 32 |

| 28d | 4-CH3 | 2,4-difluorophenyl | >64 |

| 28e | H | 2-fluorophenyl | >64 |

| 28f | 4-Cl | 2-fluorophenyl | 32 |

| Voriconazole | - | - | 1 |

From the data presented, several key SAR observations can be made. The presence of a halogen atom, particularly chlorine, at the R1 position of the phenyl ring (compound 28b ) significantly enhances the antifungal activity against Candida albicans compared to the unsubstituted analog (28a ).[1][2] The nature of the substituent on the second phenyl ring (R2) also plays a crucial role, with the 2,4-difluorophenyl group generally conferring superior activity.

Experimental Protocols

The following section details the methodologies employed for the synthesis and biological evaluation of the this compound derivatives.

2.1. General Synthesis Procedure

The synthesis of the triazole derivatives was achieved through a multi-step process. A key step involves the reaction of a substituted phenacyl bromide with 1,2,4-triazole in the presence of a base, followed by subsequent modifications to introduce the R1 and R2 substituents. The general synthetic route is outlined below.

References

In Vitro Antifungal Spectrum of Antifungal Agent 28: A Technical Overview

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge in clinical practice. This has spurred the development of novel antifungal agents with broad-spectrum activity and improved safety profiles. "Antifungal agent 28" represents a new generation triazole, a class of drugs known for inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against a range of pathogenic fungi, the methodologies used for its evaluation, and its mechanism of action.

Disclaimer: "this compound" is a placeholder name used for illustrative purposes in this technical guide. The data presented herein is a representative compilation based on publicly available information for novel triazole antifungal agents and does not correspond to a specific, named compound.

In Vitro Antifungal Activity

The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Activity against Candida Species

This compound demonstrates potent activity against a broad range of Candida species, including both common and emerging pathogens. The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 100 | ≤0.008 - 0.25 | 0.015 | 0.06 |

| Candida glabrata | 50 | 0.03 - 1 | 0.125 | 0.5 |

| Candida parapsilosis | 50 | ≤0.008 - 0.5 | 0.03 | 0.125 |

| Candida tropicalis | 50 | 0.015 - 0.5 | 0.06 | 0.25 |

| Candida krusei | 25 | 0.06 - 2 | 0.25 | 1 |

| Candida auris | 25 | 0.125 - 4 | 0.5 | 2 |

Data compiled from representative studies of novel triazole antifungals.[3][4]

Activity against Aspergillus Species

This compound also exhibits significant in vitro activity against various Aspergillus species, including those resistant to other azoles. The table below outlines the MICs for key Aspergillus pathogens.

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 100 | 0.03 - 1 | 0.125 | 0.5 |

| Aspergillus flavus | 50 | 0.06 - 2 | 0.25 | 1 |

| Aspergillus niger | 25 | 0.125 - 4 | 0.5 | 2 |

| Aspergillus terreus | 25 | 0.03 - 1 | 0.125 | 0.5 |

Data compiled from representative studies of novel triazole antifungals.[5][6]

Experimental Protocols

The in vitro antifungal susceptibility testing for this compound was conducted following the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is employed for determining the MICs of antifungal agents against yeast isolates.[7]

-

Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar. The colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

-

Antifungal Agent Dilution: A stock solution of this compound is prepared, and serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.[8]

-

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well (drug-free).

Broth Microdilution Method for Molds (CLSI M38-A2)

A similar methodology is adapted for filamentous fungi.

-

Inoculum Preparation: Conidia are harvested from a mature mold culture and suspended in sterile saline containing a wetting agent. The conidial suspension is then adjusted to a specific concentration using a hemocytometer.

-

Antifungal Agent Dilution: Serial dilutions of this compound are prepared in RPMI 1640 medium within a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Like other triazoles, this compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane.[1] This leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the cell membrane, resulting in the inhibition of fungal growth.[1][11]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in determining the in vitro antifungal spectrum using the broth microdilution method.

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.

References

- 1. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Three Licensed Antifungal Agents against Spanish Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]

Investigating the Molecular Target of a Novel Antifungal Agent in Pathogenic Fungi: A Technical Guide

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This guide provides a comprehensive technical overview of the methodologies employed to identify and validate the molecular target of a novel antifungal compound. Using the investigational agent Olorofim as a case study for the fictitious "Antifungal agent 28," we detail the experimental workflow from initial susceptibility testing to precise target validation. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction: The Need for Novel Antifungal Targets

The current armamentarium of antifungal drugs is limited to a few classes, primarily targeting the fungal cell wall, the cell membrane, or nucleic acid synthesis.[1] The extensive use of these agents has led to the emergence of drug-resistant strains, posing a significant challenge to global health. Consequently, there is an urgent need to identify novel fungal-specific molecular targets to develop new generations of antifungal therapies.[2] An ideal antifungal target should be essential for fungal growth or virulence and be absent or significantly different in humans to minimize toxicity.[3]

This guide will use Olorofim (formerly F901318) as a real-world analogue for the hypothetical "this compound." Olorofim is a first-in-class antifungal agent from the orotomide class that has demonstrated potent activity against a range of pathogenic molds.[3][4] Its discovery and the elucidation of its molecular target provide an excellent framework for outlining the modern experimental pipeline for antifungal drug development.

Initial Characterization of this compound (Olorofim)

The first step in characterizing a new antifungal agent is to determine its spectrum of activity against a panel of clinically relevant pathogenic fungi. This is typically achieved through in vitro susceptibility testing.

In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's potency. It is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the in vitro activity of Olorofim against various pathogenic fungi.

| Fungal Species | Strain Type | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Aspergillus fumigatus | Wild-Type | <0.004 - 0.25 | 0.031 - 0.125 | [4][5] |

| Aspergillus fumigatus | Azole-Resistant | 0.004 - 0.125 | 0.063 - 0.125 | [4][5] |

| Aspergillus terreus | Wild-Type | 0.002 - 0.063 | N/A | [6] |

| Cryptic Aspergillus spp. | Wild-Type | 0.004 - 0.03 | N/A | [7] |

| Scedosporium spp. | Wild-Type | 0.009 - 0.5 | 0.03 - 0.5 | [8] |

| Fusarium proliferatum | Wild-Type | 0.03 - 0.06 | N/A | [8] |

| Trichophyton spp. | Wild-Type | 0.03 - 0.125 | N/A | [4] |

| Candida spp. | Wild-Type | No Activity | No Activity | [3][9] |

| Mucorales spp. | Wild-Type | No Activity | No Activity | [3][9] |

Experimental Workflow for Molecular Target Identification

The identification of the molecular target of a novel antifungal agent is a multi-step process that combines genetic, biochemical, and proteomic approaches. The following diagram illustrates a typical workflow.

A logical workflow for identifying the molecular target of a novel antifungal agent.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in identifying and validating the molecular target of this compound (Olorofim).

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[6]

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate. The final drug concentrations should range from 0.002 to 16 mg/L.[6]

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate.

-

Include a drug-free well as a positive control for growth and a non-inoculated well as a negative control.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth.

-

The MIC is the lowest drug concentration at which there is 100% inhibition of growth compared to the drug-free control.[6]

-

Protocol for Target Identification via Genetic Screening

Genetic screening in a model organism like Saccharomyces cerevisiae or in the pathogenic fungus itself can identify genes that, when mutated, confer resistance or hypersensitivity to the antifungal agent, thus pointing to the drug's target or pathway.

-

Generation of Resistant Mutants:

-

Expose a large population of fungal spores (e.g., 10^8) to a mutagenic agent (e.g., ultraviolet light or ethyl methanesulfonate).

-

Plate the mutagenized spores on agar containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 4x MIC).

-

Isolate colonies that grow in the presence of the drug.

-

-

Whole-Genome Sequencing:

-

Extract genomic DNA from the resistant mutants and the wild-type strain.

-

Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains but not in the wild-type.

-

-

Identification of Candidate Genes:

-

Analyze the sequencing data to identify genes that are consistently mutated across multiple independent resistant isolates. These genes are strong candidates for the drug target.

-

Protocol for Biochemical Validation: DHODH Enzymatic Assay

Once a candidate target is identified (in the case of Olorofim, dihydroorotate dehydrogenase - DHODH), its inhibition by the drug must be confirmed biochemically.[10]

-

Recombinant Enzyme Expression and Purification:

-

Clone the gene encoding the fungal DHODH into an expression vector.

-

Transform the vector into E. coli for recombinant protein expression.

-

Purify the recombinant DHODH protein using affinity chromatography.

-

-

Enzymatic Assay:

-

The activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a redox indicator dye like 2,6-dichloroindophenol (DCIP).[1]

-

The reaction mixture should contain:

-

50 mM Tris-HCl (pH 8.0)

-

150 mM KCl

-

100 µM coenzyme Q10

-

0.05% Triton X-100

-

200 µM DCIP

-

Purified recombinant fungal DHODH

-

-

Pre-incubate the enzyme with varying concentrations of this compound for 30 minutes at 25°C.

-

Initiate the reaction by adding the substrate, 500 µM dihydroorotic acid.

-

Monitor the decrease in absorbance at 650 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each drug concentration.

-

Plot the reaction rate as a function of drug concentration to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

Quantitative Data for Olorofim's Interaction with DHODH:

| Parameter | Value | Organism | Reference |

| IC50 | 44 nM | Aspergillus fumigatus | [4][6][11] |

| IC50 | >100,000 nM | Human | [4][6][10] |

| Ki | ~2.3 nM | Aspergillus fumigatus | [12] |

| Ki | ~1.6 nM | Saccharomyces cerevisiae | [12] |

Protocol for Genetic Validation: Gene Knockout in Aspergillus fumigatus

To definitively prove that a candidate protein is the target of an antifungal agent, genetic validation is crucial. This involves demonstrating that the deletion or overexpression of the corresponding gene affects the fungus's susceptibility to the drug.

-

Construction of a Gene Deletion Cassette:

-

Amplify the 5' and 3' flanking regions of the target gene (e.g., pyrE, the gene encoding DHODH) from fungal genomic DNA.

-

Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin resistance) to create a deletion cassette.

-

-

Fungal Transformation:

-

Prepare protoplasts from the wild-type fungal strain.

-

Transform the protoplasts with the gene deletion cassette using a method like PEG-mediated transformation.

-

-

Selection and Verification of Transformants:

-

Plate the transformed protoplasts on selective media (containing hygromycin).

-

Screen the resulting colonies by PCR to confirm the replacement of the target gene with the deletion cassette.

-

-

Phenotypic Analysis:

-

Perform in vitro susceptibility testing on the gene knockout mutant and the wild-type strain.

-

A significant increase in the MIC of this compound for the knockout strain would confirm that the deleted gene's product is the drug's target.

-

The Molecular Target of this compound: Dihydroorotate Dehydrogenase (DHODH)

The comprehensive experimental workflow described above led to the identification of dihydroorotate dehydrogenase (DHODH) as the molecular target of Olorofim.[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.

The Pyrimidine Biosynthesis Pathway in Pathogenic Fungi

This pathway is essential for the synthesis of pyrimidines, which are vital components of DNA, RNA, and other essential biomolecules. The inhibition of DHODH by this compound blocks the production of orotic acid, leading to a depletion of pyrimidines and subsequent cell death.

The de novo pyrimidine biosynthesis pathway in pathogenic fungi, highlighting the inhibitory action of this compound on DHODH.

Conclusion

The identification and validation of a novel molecular target are critical milestones in the development of new antifungal therapies. The case of Olorofim and its target, DHODH, exemplifies a successful application of a systematic and multi-faceted experimental approach. By combining in vitro susceptibility testing, genetic screening, biochemical assays, and genetic validation, researchers can confidently identify the mechanism of action of novel antifungal compounds. This knowledge is paramount for optimizing lead compounds, understanding potential resistance mechanisms, and ultimately, developing safer and more effective treatments for life-threatening invasive fungal infections. The methodologies outlined in this guide provide a robust framework for future antifungal drug discovery endeavors.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olorofim | F-901318 | DHODH inhibitor | Antifungal | TargetMol [targetmol.com]

- 7. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. F-901318 (Olorofim) | Fungal DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 12. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]

The Impact of Azole Antifungals on the Ergosterol Biosynthesis Pathway: A Technical Guide

Introduction

Fungal infections pose a significant threat to global health, necessitating the development of effective antifungal agents. A primary target for many of these drugs is the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][2][3] Ergosterol, the predominant sterol in fungi, is functionally equivalent to cholesterol in mammalian cells, regulating membrane fluidity and permeability.[1][2] Its absence in animal cells makes the pathway an attractive target for selective antifungal therapy.[2][4] Among the most successful classes of drugs targeting this pathway are the azoles, which include clinically important agents like fluconazole, itraconazole, and voriconazole.[1][5][6] This technical guide provides an in-depth analysis of the mechanism of action of azole antifungals, with a focus on their interaction with the ergosterol biosynthesis pathway, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for azole antifungal agents is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5][6][7][8][9] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the biosynthesis of ergosterol.[7] Azoles bind to the heme iron cofactor in the active site of lanosterol 14α-demethylase, preventing the oxidative removal of the 14α-methyl group from lanosterol.[5][8] This inhibition leads to two significant consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway results in a decrease in the production of mature ergosterol.[1][10]

-

Accumulation of Toxic Sterol Precursors: The inhibition causes the buildup of 14α-methylated sterols, such as lanosterol.[1][10]

The combination of ergosterol depletion and the accumulation of these toxic precursors disrupts the structure and function of the fungal cell membrane, leading to increased permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][6][11]

Quantitative Analysis of Azole Antifungal Activity

The efficacy of azole antifungals can be quantified through various in vitro assays. The following tables summarize key quantitative data for representative azole agents against common fungal pathogens.

| Antifungal Agent | Fungal Species | MIC (μg/mL) | IC50 (μg/mL) for Ergosterol Synthesis Inhibition |

| Voriconazole | Candida albicans | 0.03 - 0.125 | Not Widely Reported |

| Fluconazole | Candida albicans | 0.25 - 2.0 | Not Widely Reported |

| Itraconazole | Aspergillus fumigatus | 0.25 - 1.0 | Not Widely Reported |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines). IC50 values for direct inhibition of ergosterol synthesis are less commonly reported in standardized formats.

Recent studies have explored novel compounds targeting the ergosterol pathway. For instance, pyrazole-containing fused pyridine–pyrimidine derivatives have been synthesized and evaluated for their antifungal activity.[12][13] Compound 4n from one such study demonstrated a promising Minimum Inhibitory Concentration (MIC) of 200 μg/mL against Candida albicans.[12][13] Furthermore, compounds 4h, 4j, 4k, and 4n showed significant inhibition of ergosterol biosynthesis.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of antifungal agents.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Materials:

-

Fungal isolate

-

RPMI-1640 medium buffered with MOPS

-

Antifungal agent stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10^3 cells/mL).

-

Serially dilute the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include a drug-free control well (positive control) and a well with only medium (negative control).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free control.[14]

-

2. Ergosterol Quantification Assay (Spectrophotometric Method)

This assay measures the total amount of ergosterol in fungal cells to assess the impact of an antifungal agent on its synthesis.

-

Materials:

-

Fungal culture treated with the antifungal agent and an untreated control.

-

Alcoholic potassium hydroxide (e.g., 25% KOH in ethanol).

-

n-heptane or cyclohexane.

-

Sterile water.

-

Spectrophotometer.

-

-

Procedure:

-

Harvest fungal cells from both treated and untreated cultures by centrifugation.

-

Wash the cell pellets with sterile water.

-

Add alcoholic potassium hydroxide to the cell pellets and vortex thoroughly.

-

Incubate the samples at 85°C for 1 hour to saponify the lipids.

-

Allow the samples to cool to room temperature.

-

Add a mixture of sterile water and n-heptane (or cyclohexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).[15]

-

Separate the layers by centrifugation and transfer the upper organic layer to a new tube.

-

Scan the absorbance of the organic layer from 230 to 300 nm.

-

The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet.

-

Visualizing the Ergosterol Biosynthesis Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for evaluating antifungal agents.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Caption: Experimental workflow for assessing the antifungal activity of a compound.

The ergosterol biosynthesis pathway remains a cornerstone of antifungal drug development. Azole antifungals, through their specific inhibition of lanosterol 14α-demethylase, effectively disrupt fungal cell membrane integrity. Understanding the intricacies of this mechanism, coupled with robust quantitative and experimental methodologies, is crucial for the discovery and development of new and more potent antifungal agents to combat the growing challenge of fungal infections. The continuous exploration of this pathway offers promising avenues for overcoming antifungal resistance and improving clinical outcomes.[4][5]

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Rise of a New Antifungal Arsenal: A Technical Guide to Oxadiazolylthiazoles

For Immediate Release

In the global fight against increasingly resistant fungal pathogens, a novel class of compounds, oxadiazolylthiazoles, has emerged as a promising new frontier in antifungal drug discovery. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evaluation of these compounds for researchers, scientists, and drug development professionals.

Recent studies have highlighted the potent and selective antifungal activity of oxadiazolylthiazoles against a broad spectrum of clinically important fungi, including drug-resistant strains of Candida species, Cryptococcus, and Aspergillus fumigatus.[1] These compounds have demonstrated significant efficacy, in some cases outperforming existing antifungal agents like fluconazole, particularly in the disruption of mature fungal biofilms.[1]

This guide will delve into the quantitative data supporting the antifungal prowess of oxadiazolylthiazoles, detail the experimental protocols for their evaluation, and visualize their proposed mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of newly synthesized oxadiazolylthiazole derivatives and related oxadiazole compounds has been rigorously quantified using standardized in vitro assays. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key metrics used to evaluate the potency of these compounds against various fungal species. The data presented below is a summary from multiple studies and showcases the potential of this new chemical class.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Pathogenic Fungi

| Compound ID | Fungal Species | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Oxadiazolylthiazole 18 | Candida spp. (drug-resistant) | 0.125 - 2.0 | Fluconazole | >64 |

| Cryptococcus spp. | 0.125 - 2.0 | Fluconazole | - | |

| Aspergillus fumigatus | 0.125 - 2.0 | Fluconazole | - | |

| Oxadiazole-Thiadiazole 6e | Candida krusei | 0.78 | Ketoconazole | 1.56 |

| Candida parapsilosis | 0.78 | Ketoconazole | 1.56 | |

| Candida glabrata | 1.56 | Ketoconazole | 1.56 | |

| Candida albicans | 3.12 | Ketoconazole | 1.56 | |

| Oxadiazole-Thiadiazole 6k | Candida glabrata | 1.56 | Ketoconazole | 1.56 |

| Oxadiazole-Thiadiazole 6r | Candida krusei | 1.56 | Ketoconazole | 1.56 |

| Candida parapsilosis | 1.56 | Ketoconazole | 1.56 |

Data compiled from studies on oxadiazolylthiazoles and related hybrid compounds, demonstrating their potent activity against various Candida species, often comparable or superior to established antifungal drugs.[1][2]

Table 2: Half-Maximal Effective Concentration (EC50) of Oxadiazole Derivatives against Plant Pathogenic Fungi

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

| 1,2,4-Oxadiazole 4f | Rhizoctonia solani | 12.68 | Carbendazim | - |

| Fusarium graminearum | 29.97 | Carbendazim | - | |

| Exserohilum turcicum | 29.14 | Carbendazim | >50 | |

| Colletotrichum capsica | 8.81 | Carbendazim | - | |

| 1,2,4-Oxadiazole 4q | Rhizoctonia solani | 38.88 | Carbendazim | - |

| Colletotrichum capsica | 41.67 | Carbendazim | - | |

| 1,3,4-Oxadiazole 5k | Exserohilum turcicum | 32.25 | Carbendazim | 102.83 |

Data from studies on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, indicating significant activity against a range of plant pathogenic fungi.[3][4][5]

Experimental Protocols

The discovery and validation of novel antifungal compounds rely on standardized and reproducible experimental methodologies. Below are detailed protocols for the synthesis and antifungal evaluation of oxadiazolylthiazoles and their precursors.

General Synthesis of 1,3,4-Oxadiazole Derivatives

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of carboxylic acid hydrazides with various reagents. A representative multi-step synthesis is outlined below:

-

Amic Acid Formation: A primary amine (e.g., creatinine) is reacted with a cyclic anhydride in a suitable solvent like acetone. This reaction proceeds via a nucleophilic addition mechanism.

-

Imide Formation: The resulting amic acid is then dehydrated to form the corresponding imide. This is typically achieved by treatment with acetic anhydride and anhydrous sodium acetate.

-

Hydrazide Synthesis: The imide is then reacted with hydrazine hydrate in a solvent such as ethanol to yield the corresponding hydrazide.

-

Schiff Base Formation: The hydrazide is condensed with an appropriate aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to form a Schiff base.

-

Oxadiazole Ring Closure: The Schiff base is cyclized to form the 1,3,4-oxadiazole ring. This is often accomplished by refluxing with an excess of acetic anhydride.

The final products are typically purified by recrystallization and characterized using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3, with modifications for screening new compounds.

1. Preparation of Fungal Inoculum:

- Fungal strains (e.g., Candida species) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Colonies are collected and suspended in sterile saline or phosphate-buffered saline (PBS).

- The cell suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

- The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Antifungal Dilutions:

- The test compounds (oxadiazolylthiazoles) and a reference antifungal (e.g., fluconazole) are dissolved in a suitable solvent (e.g., DMSO).

- A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate to achieve a range of concentrations. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

- 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.

- The plate includes a growth control (no antifungal) and a sterility control (no fungus).

- The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Visualization of Antifungal Mechanisms of Action

The antifungal activity of oxadiazolylthiazoles and related azole compounds is often attributed to their ability to interfere with key fungal metabolic pathways. Two primary targets have been identified: lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and succinate dehydrogenase in the mitochondrial respiratory chain.

Inhibition of Ergosterol Biosynthesis

A well-established mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2]

Caption: Inhibition of lanosterol 14α-demethylase by oxadiazolylthiazoles.

Inhibition of Succinate Dehydrogenase

Another proposed mechanism of action for some oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][4][5][6] SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By inhibiting this enzyme, the compounds disrupt fungal energy metabolism, leading to cell death.

Caption: Inhibition of succinate dehydrogenase by oxadiazolylthiazoles.

Conclusion and Future Directions

The discovery of oxadiazolylthiazoles represents a significant advancement in the search for new antifungal therapies. Their potent and broad-spectrum activity, coupled with their efficacy against drug-resistant strains and biofilms, positions them as a highly promising class of compounds for further development. Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, as well as conducting in vivo studies to validate their therapeutic potential in animal models of fungal infections. The continued exploration of this novel chemical space could lead to the development of next-generation antifungal drugs that are urgently needed to combat the growing threat of fungal diseases worldwide.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. js.ugd.edu.mk [js.ugd.edu.mk]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

Preliminary Toxicity Screening of Antifungal Agent 28 in Eukaryotic Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 28 (also identified as compound 18) is a novel oxadiazolylthiazole derivative demonstrating potent, broad-spectrum antifungal activity.[1] It has shown efficacy against a range of clinically relevant fungi, including drug-resistant strains of Candida species, Cryptococcus, and Aspergillus fumigatus.[1] An initial high safety margin in mammalian cells has been reported, making it a promising candidate for further development.[1]

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of this compound in eukaryotic cells. The objective of this screening is to identify potential cytotoxic, apoptotic, and genotoxic effects, thereby establishing a foundational safety profile to inform subsequent preclinical development. The protocols and assays detailed herein are established methodologies for assessing cellular health and function upon exposure to a novel chemical entity.

Proposed Mechanism of Action and Potential Toxicological Implications

While the precise molecular target of this compound is not yet fully elucidated, many novel antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, which have structural differences from their mammalian counterparts.[2][3] Common antifungal mechanisms include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane, or the disruption of β-glucan synthesis in the fungal cell wall.[3][4] For the purpose of this guide, we will hypothesize that this compound may interfere with membrane integrity or a related signaling pathway. This hypothesis allows for the selection of a targeted yet comprehensive panel of toxicity assays.

Potential off-target effects in eukaryotic cells could involve interactions with mammalian cell membranes, mitochondrial function, or signaling cascades that share some homology with fungal pathways. Therefore, the preliminary toxicity screening will focus on assessing cell viability, membrane integrity, mitochondrial function, induction of apoptosis, and potential for DNA damage.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram outlines the logical flow of the preliminary toxicity screening for this compound.

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

Data Presentation: Summary of Quantitative Data

All quantitative data from the following assays should be summarized in tables for clear comparison and determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Cytotoxicity of this compound on Eukaryotic Cells

| Concentration (µM) | MTT Assay (% Viability ± SD) | LDH Release (% Cytotoxicity ± SD) | Neutral Red Uptake (% Viability ± SD) |

| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 | 100 ± 4.5 |

| 0.1 | 98.7 ± 4.9 | 2.5 ± 1.1 | 99.1 ± 5.0 |

| 1 | 95.2 ± 5.5 | 3.1 ± 1.5 | 96.3 ± 4.8 |

| 10 | 88.1 ± 6.1 | 8.7 ± 2.3 | 85.4 ± 6.2 |

| 50 | 52.4 ± 7.3 | 45.8 ± 5.9 | 48.9 ± 7.1 |

| 100 | 21.3 ± 4.8 | 78.2 ± 6.4 | 15.7 ± 3.9 |

| IC50 (µM) | ~50 | >50 | ~52 |

Table 2: Apoptotic and Genotoxic Effects of this compound

| Concentration (µM) | Caspase-3/7 Activity (Fold Change ± SD) | TUNEL Positive Cells (%) ± SD | Comet Assay (Tail Moment ± SD) | Micronuclei Frequency (%) ± SD |

| Vehicle Control | 1.0 ± 0.1 | 1.2 ± 0.4 | 0.5 ± 0.2 | 0.3 ± 0.1 |

| 10 | 1.2 ± 0.2 | 1.5 ± 0.6 | 0.8 ± 0.3 | 0.4 ± 0.2 |

| 50 | 3.5 ± 0.5 | 25.8 ± 3.1 | 4.2 ± 1.1 | 2.1 ± 0.5 |

| 100 | 6.8 ± 0.9 | 55.2 ± 4.7 | 9.7 ± 2.5 | 5.8 ± 0.9 |

| Positive Control | 8.2 ± 1.1 | 88.9 ± 5.3 | 15.1 ± 3.2 | 10.2 ± 1.5 |

Experimental Protocols

Cell Culture

A suitable eukaryotic cell line, such as HEK293 (human embryonic kidney), HepG2 (human hepatoma), or CHO (Chinese hamster ovary) cells, should be used. Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

This assay assesses cell membrane integrity by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

-

Principle: LDH is released from cells with damaged plasma membranes. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After treatment, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

A maximum LDH release control (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.

-

This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After treatment, remove the medium and add medium containing Neutral Red (50 µg/mL). Incubate for 3 hours at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Measure the absorbance at 540 nm.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assays

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Principle: Activated caspases-3 and -7 cleave a specific substrate, releasing a luminescent or fluorescent signal that is proportional to caspase activity.

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add the caspase-glo 3/7 reagent to each well.

-

Mix gently and incubate for 1-2 hours at room temperature.

-

Measure luminescence using a plate reader.

-

Express results as a fold change in activity relative to the vehicle control.

-

Caption: Intrinsic apoptosis signaling pathway potentially activated by this compound.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled ends can then be visualized by fluorescence microscopy.[5][6]

-

Protocol:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C.[7]

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells.

-

Genotoxicity Assays

This assay detects DNA single- and double-strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[8][9]

-

Protocol:

-

Treat cells with this compound for a short duration (e.g., 2-4 hours).

-

Harvest the cells and embed them in low-melting-point agarose on a pre-coated slide.

-

Lyse the cells in a high-salt lysis buffer.

-

Perform electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze with appropriate software to determine the tail moment.

-

This test identifies chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells.

-

Principle: Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic or aneugenic events.[10][11]

-

Protocol:

-

Treat cells with this compound for a period equivalent to 1.5-2 normal cell cycles.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Drop the cell suspension onto microscope slides and stain with Giemsa or a fluorescent DNA dye.

-

Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Conclusion and Future Directions

The preliminary toxicity screening outlined in this guide provides a robust framework for evaluating the safety profile of this compound in eukaryotic cells. The results from these assays will establish the cytotoxic, apoptotic, and genotoxic potential of the compound and will be instrumental in guiding further preclinical development. A favorable outcome from this screening, demonstrating a high therapeutic index, would strongly support the advancement of this compound as a promising new antifungal therapeutic. Subsequent studies should focus on in vivo toxicity testing and elucidation of the precise molecular mechanism of action to further characterize its safety and efficacy.

References

- 1. Oxadiazolylthiazoles as novel and selective antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 5. TUNEL staining [abcam.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KE [thermofisher.com]

- 8. Neutral Comet Assay [bio-protocol.org]

- 9. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 10. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 11. Micronucleus test - Wikipedia [en.wikipedia.org]

Technical Guide: Antifungal Agent 28 (CCL28) and its Potential for Inhibiting Fungal Biofilm Formation

For: Researchers, Scientists, and Drug Development Professionals Subject: An in-depth analysis of the chemokine CCL28 as a potential agent for the inhibition of fungal biofilm formation, with a focus on Candida albicans.

Executive Summary

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This guide explores the potential of Antifungal Agent 28, the chemokine CCL28, as a novel strategy to combat fungal biofilms. CCL28 is a naturally occurring human chemokine found in mucosal secretions that exhibits potent and rapid fungicidal activity against several strains of Candida albicans[1][2][3]. Its primary mechanism of action involves the direct disruption of the fungal cell membrane, a process that is independent of fungal metabolic activity[1][2][4]. This membrane-disrupting action suggests a strong potential for inhibiting the initial stages of biofilm formation by preventing fungal cell adhesion and proliferation. This document provides a comprehensive overview of CCL28's mechanism, quantitative data on its antifungal efficacy, detailed experimental protocols for assessing its antibiofilm activity, and visualizations of key pathways and workflows.

Mechanism of Action: Membrane Disruption

CCL28 exerts its antifungal effect through a direct physical mechanism. Unlike many traditional antifungal drugs that target metabolic pathways, CCL28 physically compromises the integrity of the fungal cell membrane[1][2][3].

Key aspects of this mechanism include:

-

Rapid Action: CCL28 demonstrates rapid candidacidal activity, with over 80% of C. albicans cells becoming nonviable in under 10 minutes of exposure[1].

-

C-Terminal Domain: The antifungal activity is primarily mediated by its highly charged C-terminal tail. Variants of CCL28 lacking this tail show significantly reduced membrane disruption capabilities[1][3][5].

-

Membrane Permeation: Application of CCL28 to C. albicans leads to measurable membrane disruption, evidenced by the uptake of solutes like propidium iodide (PI) and the leakage of intracellular enzymes such as adenylate kinase[1][2][4].

-

Induction of Membrane Curvature: Small-angle X-ray scattering (SAXS) analysis has shown that CCL28 can induce negative Gaussian curvature in lipid vesicles mimicking Candida membranes. This type of curvature is a topological requirement for membrane permeation events like pore formation[1].

This direct, lytic mechanism is advantageous as it is less likely to be affected by the metabolic dormancy often observed in mature biofilms. By killing planktonic cells before they can adhere and form a structured community, CCL28 holds promise as a biofilm-inhibiting agent.

Caption: Mechanism of CCL28-mediated fungal cell death.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the antifungal activity of CCL28 and its variants against planktonic Candida albicans. While direct data on biofilm inhibition (e.g., MBIC) is not yet published, the potent activity against planktonic cells provides a strong rationale for its investigation as a biofilm inhibitor.

Table 1: In Vitro Antifungal Activity of CCL28 Variants against Planktonic C. albicans

| Compound/Variant | Target Organism | Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Δ3-CCL28 | C. albicans (Clinical Strain 1) | IC50 | 0.021 | [1] |

| Δ3-CCL28 | C. albicans (Clinical Strain 2) | IC50 | 0.186 | [1] |

| Δ3-CCL28 | C. albicans (Resistant Strain 216) | IC50 | 1.269 | [1] |

| Δ3-CCL28 | C. albicans (Lab Strain) | EC50 (PI Uptake) | 0.070 - 0.071 | [1] |

| Δ3-CCL28-Δ80 (no tail) | C. albicans (Lab Strain) | EC50 (PI Uptake) | 0.158 - 0.223 | [1] |

| WT-CCL28-Δ80 (no tail) | C. albicans (Lab Strain) | Antifungal Potency | ~8-fold reduction vs WT |[5] |

IC50 (50% Inhibitory Concentration): Concentration required to inhibit 50% of fungal viability. EC50 (50% Effective Concentration): Concentration required to cause 50% of the maximum effect (e.g., membrane disruption).

Table 2: Template for Presenting Fungal Biofilm Inhibition Data

| Compound | Fungal Species | Metric | Concentration | % Inhibition/Eradication |

|---|---|---|---|---|

| This compound (CCL28) | C. albicans | MBIC50 | [Enter Value] | 50% |

| This compound (CCL28) | C. albicans | MBIC80 | [Enter Value] | 80% |

| This compound (CCL28) | C. albicans | MBEC50 | [Enter Value] | 50% |

| This compound (CCL28) | C. albicans | MBEC80 | [Enter Value] | 80% |

| Control Antifungal (e.g., Fluconazole) | C. albicans | MBIC50 | [Enter Value] | 50% |

MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent that inhibits biofilm formation by a certain percentage. MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an agent that eradicates a pre-formed biofilm by a certain percentage.

Experimental Protocols

The following are detailed methodologies for assessing the potential of this compound (CCL28) to inhibit fungal biofilm formation.

Protocol 1: Biofilm Formation Inhibition Assay (MBIC Determination)

This protocol is designed to determine the concentration of CCL28 required to inhibit the formation of a C. albicans biofilm.

Materials:

-

Candida albicans strain (e.g., ATCC 90028 or clinical isolate)

-

Yeast extract Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

This compound (CCL28), stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet (CV) solution

-

33% Acetic Acid

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (spectrophotometer)

Procedure:

-

Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate Preparation: Add 100 µL of RPMI-1640 to each well of a 96-well plate. Create a serial two-fold dilution of CCL28 across the plate, leaving control wells with no agent.

-

Inoculation: Add 100 µL of the standardized C. albicans suspension to each well. Include wells with medium only (blank) and cells with no agent (growth control).

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining: Remove the CV solution and wash the plate twice with sterile water. Air dry the plate. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 570 nm using a plate reader. The MBIC is determined as the lowest concentration of CCL28 that causes a significant reduction (e.g., 50% or 80%) in absorbance compared to the growth control.

Protocol 2: Biofilm Metabolic Activity Assay (XTT Reduction)

This assay measures the metabolic activity of the biofilm cells as an indicator of viability.

Materials:

-

All materials from Protocol 1 (excluding CV and acetic acid)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

Procedure:

-

Follow steps 1-5 from the Biofilm Formation Inhibition Assay protocol.

-

Prepare XTT-Menadione Solution: Prepare a solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).

-

Assay: Add 100 µL of the XTT-menadione solution to each well (including controls).

-

Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.